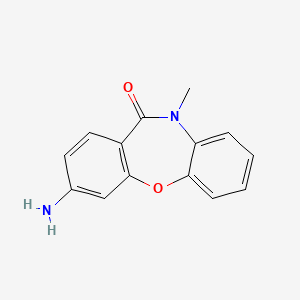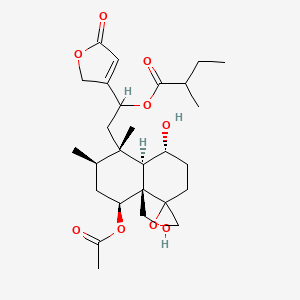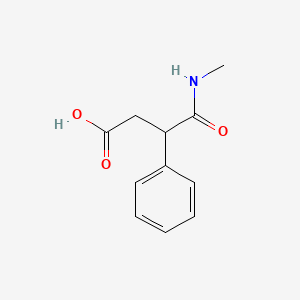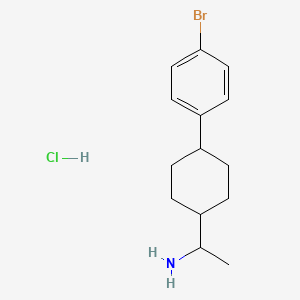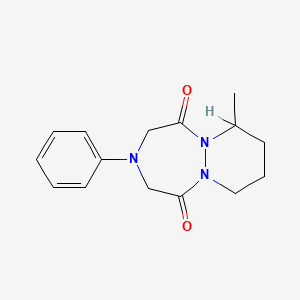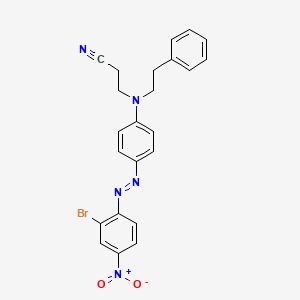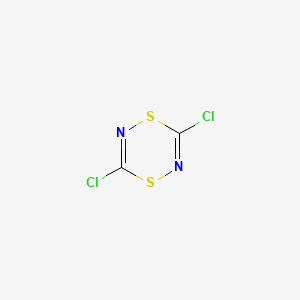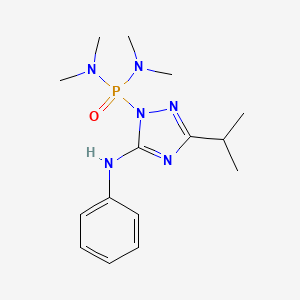
P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide: is a chemical compound with the molecular formula C₁₅H₂₅N₆OP It is known for its unique structure, which includes a triazole ring, an aniline group, and a phosphonic diamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Introduction of the Aniline Group: The aniline group is introduced via a nucleophilic substitution reaction, where an aniline derivative reacts with the triazole intermediate.
Attachment of the Phosphonic Diamide Moiety: The final step involves the reaction of the triazole-aniline intermediate with a phosphonic diamide reagent under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphonic diamide moiety, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phosphonic diamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Bioconjugation: It can be used to modify biomolecules, enhancing their stability and functionality in biological systems.
Medicine:
Drug Development: The compound’s ability to interact with biological targets makes it a potential candidate for the development of new therapeutic agents.
Diagnostics: It can be used in the development of diagnostic tools, particularly in imaging and biosensing applications.
Industry:
Electronics: It is used in the fabrication of electronic components, including semiconductors and sensors, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The triazole ring and aniline group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
- P-(5-Phenylamino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide
- P-(5-Anilino-3-methyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide
Comparison:
- Structural Differences: The presence of different substituents on the triazole ring and aniline group distinguishes these compounds from P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide.
- Reactivity: The reactivity of these compounds can vary based on the nature of the substituents, affecting their chemical and biological properties.
- Applications: While similar compounds may have overlapping applications, the unique structural features of P-(5-Anilino-3-isopropyl-1H-1,2,4-triazol-1-yl)-N,N,N’,N’-tetramethylphosphonic diamide can make it more suitable for specific applications, such as in catalysis or drug development.
Eigenschaften
CAS-Nummer |
13070-33-2 |
|---|---|
Molekularformel |
C15H25N6OP |
Molekulargewicht |
336.37 g/mol |
IUPAC-Name |
2-[bis(dimethylamino)phosphoryl]-N-phenyl-5-propan-2-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H25N6OP/c1-12(2)14-17-15(16-13-10-8-7-9-11-13)21(18-14)23(22,19(3)4)20(5)6/h7-12H,1-6H3,(H,16,17,18) |
InChI-Schlüssel |
QCYLHTRZNGIABL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NN(C(=N1)NC2=CC=CC=C2)P(=O)(N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


